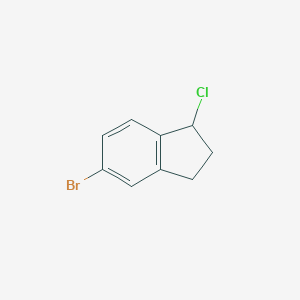

5-Bromo-1-chloro-2,3-dihydro-1H-indene

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated indene derivatives is described in the papers. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of a brominated indole derivative with good yield . Similarly, brominated bi-1H-indene derivatives are synthesized from their respective precursors, indicating that bromination is a common strategy for modifying indene compounds .

Molecular Structure Analysis

The molecular structure of brominated indene derivatives is often confirmed by X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis can reveal the presence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of brominated indene derivatives can involve various types of reactions. For example, the heat-induced reactions of brominated octafluoroindane-5-thiols with tetrafluoroethylene lead to the formation of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene, demonstrating the potential for halogenated indenes to participate in radical reactions . Additionally, the addition of bromine to hexachloro-5-methylnorbornadiene results in the formation of adducts, which is indicative of the electrophilic addition reactions that halogenated indenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives can be influenced by the presence of halogen atoms. The thermal stability of these compounds is often investigated using thermal analysis, and some derivatives show good stability up to certain temperatures . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insights into the electronic properties of the molecules . The photophysical properties, such as photochromic and photomagnetic behaviors, can also be affected by the substitution of hydrogen atoms with halogens .

Aplicaciones Científicas De Investigación

Structural Analysis and Properties : The compound's structure has been analyzed in depth, with a focus on its crystallographic properties and intermolecular interactions. For instance, a study by El-Hiti et al. (2018) delves into the structural analysis of a related compound, highlighting the crystallographic mirror plane and interactions between molecules in the crystal (El-Hiti et al., 2018).

Synthesis and Chemical Reactions : Various studies have explored the synthesis and reactivity of compounds related to 5-Bromo-1-chloro-2,3-dihydro-1H-indene. For instance, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone, followed by bromination to produce derivatives (Jasouri et al., 2010). Similarly, Chou and Tsai (1991) discussed the synthesis of a stable precursor to 2,3-dihydro-2,3-dimethylenethiophene, demonstrating the versatility of related compounds in synthetic chemistry (Chou & Tsai, 1991).

Applications in Organic Chemistry : The compound and its derivatives find applications in organic synthesis and chemical reactions. For example, a study by Woo et al. (1999) showed the use of 5-bromo-1,3-pentadiene in the γ-pentadienylation of aldehydes and ketones, demonstrating its utility in creating complex organic molecules (Woo et al., 1999).

Halogen Atom Migration Studies : Research by Hertog and Schogt (2010) revealed insights into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is closely related to the structure of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This study contributes to a deeper understanding of halogen chemistry in similar compounds (Hertog & Schogt, 2010).

Propiedades

IUPAC Name |

5-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOKNBVVGMFTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625119 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

CAS RN |

158330-91-7 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)